molecular formula C10H12N2O6S B4964790 (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid

(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid

Cat. No. B4964790
M. Wt: 288.28 g/mol
InChI Key: YMOVKWRPVDWVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid, also known as AOAA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme aminotransferase, which plays a crucial role in the metabolism of amino acids. AOAA has been studied extensively for its potential applications in various fields of research, including biochemistry, physiology, and pharmacology.

Mechanism of Action

(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid acts as a potent inhibitor of aminotransferase by binding to the active site of the enzyme. This binding prevents the transfer of amino groups from amino acids to α-ketoglutarate, which is the first step in the metabolism of amino acids. The inhibition of aminotransferase by (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid can lead to a buildup of amino acids in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The inhibition of aminotransferase by (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid can lead to a variety of biochemical and physiological effects. One of the most notable effects is the buildup of amino acids in the body, which can lead to increased levels of glutamate, alanine, and aspartate. These amino acids have been shown to play important roles in various physiological processes, including neurotransmission, energy metabolism, and immune function.

Advantages and Limitations for Lab Experiments

(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid has several advantages as a research tool, including its potency as an inhibitor of aminotransferase and its well-established synthesis method. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing to avoid unwanted side effects. Additionally, (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid is not effective against all types of aminotransferases, which limits its applicability in certain research contexts.

Future Directions

There are several future directions for research involving (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid. One area of interest is the role of aminotransferase inhibition in various disease states, including liver disease, neurological disorders, and cancer. Additionally, there is interest in developing more selective inhibitors of aminotransferase that can target specific isoforms of the enzyme. Finally, there is potential for the use of (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid as a therapeutic agent in certain disease states, although more research is needed to determine its safety and efficacy in this context.
In conclusion, (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid is a potent inhibitor of aminotransferase that has been widely used in scientific research. Its ability to inhibit this enzyme has led to a variety of biochemical and physiological effects, and it has been studied for its potential applications in various fields of research. While there are limitations to its use, (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid remains an important tool for researchers studying the metabolism of amino acids and related pathways.

Synthesis Methods

The synthesis of (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid involves the reaction of 4-aminobenzenesulfonamide with ethyl oxalyl chloride, followed by the reaction with sodium hydroxide. The resulting compound is then treated with sodium hypochlorite to yield (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid. This synthesis method has been well-established and has been used in numerous studies.

Scientific Research Applications

(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid has been widely used in scientific research for its ability to inhibit aminotransferase activity. This enzyme is involved in the metabolism of amino acids, and its inhibition can lead to a variety of physiological effects. (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid has been used to study the role of aminotransferase in various metabolic pathways, including the metabolism of glutamate, alanine, and aspartate.

properties

IUPAC Name

2-[2-oxo-2-(4-sulfamoylanilino)ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S/c11-19(16,17)8-3-1-7(2-4-8)12-9(13)5-18-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOVKWRPVDWVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COCC(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-Oxo-2-[(4-sulfamoylphenyl)amino]ethoxy}acetic acid

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